molecular formula C13H15FN2 B12983313 (R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(R)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B12983313
M. Wt: 218.27 g/mol
InChI Key: HCYRURRDRPPBTQ-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can be employed to introduce the fluorine atom and other substituents at specific positions on the indole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be utilized to optimize the production process. Additionally, the use of green chemistry principles, such as atom-economical reactions and environmentally benign solvents, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indoles with different functional groups .

Mechanism of Action

The mechanism of action of ®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

(3R)-6-fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2/c1-7-3-4-10(14)13-12(7)9-6-15-8(2)5-11(9)16-13/h3-4,8,15-16H,5-6H2,1-2H3/t8-/m1/s1

InChI Key

HCYRURRDRPPBTQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C

Canonical SMILES

CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.